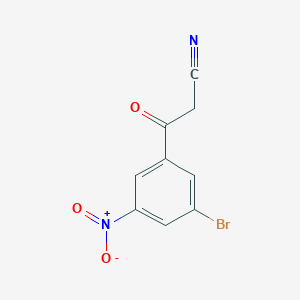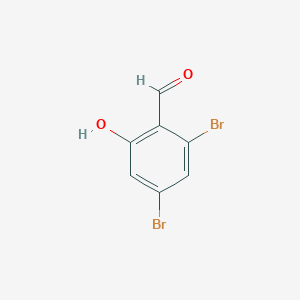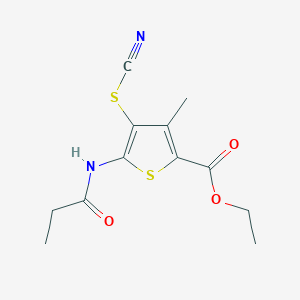
Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based compounds, such as the one you mentioned, are a significant class of heterocyclic compounds with various applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
While specific synthesis information for “Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate” is not available, thiophene derivatives are typically synthesized via reactions with different nucleophiles and electrophiles . For example, enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The specific molecular structure of “Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate” would need to be determined through methods such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions of thiophene derivatives can be quite complex and depend on the specific substituents present on the thiophene ring . The nature of the sulfur reagent can have a significant impact on reaction selectivity .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate” would need to be determined experimentally.Aplicaciones Científicas De Investigación
Synthetic Applications
Thiophene derivatives are crucial in synthetic organic chemistry for constructing complex molecules. For example, ethyl thiophene-2-carboxylate serves as a key intermediate in synthesizing dialkenylthiophenes, which are significant for developing novel photochromic systems. These systems have potential uses in linkage and wavelength tuning due to their unique electrocyclization under light irradiation, showcasing the synthetic versatility of thiophene compounds in creating materials with specific optical properties (Shie et al., 2002).
Biological Activities
Thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. For instance, novel thiophene derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential as therapeutic agents. Such studies demonstrate the importance of thiophene compounds in drug discovery and development (Prasad et al., 2017).
Material Science Applications
Thiophene derivatives are also explored for their applications in material science, particularly in dyeing polyester fibers and developing luminescent materials. Disperse dyes based on thiophene moieties have been synthesized for polyester fiber dyeing, showing very good levelness and fastness properties. This application underscores the role of thiophene derivatives in the textile industry, providing insights into the design of new dyes with desirable properties for fabric coloring (Iyun et al., 2015).
Direcciones Futuras
The development of new thiophene-containing compounds is a topic of interest for medicinal chemists . Changing the substituents at position-2 of the thiophene ring can significantly affect their biological activity , suggesting that there is potential for the development of new compounds with improved properties.
Propiedades
IUPAC Name |
ethyl 3-methyl-5-(propanoylamino)-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-4-8(15)14-11-9(18-6-13)7(3)10(19-11)12(16)17-5-2/h4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXJMNLIWSIIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

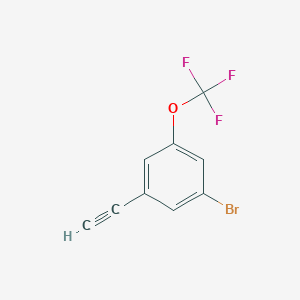
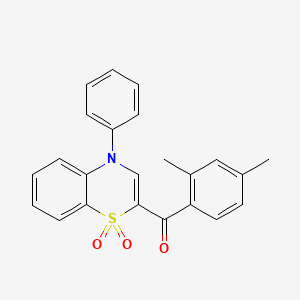

![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)
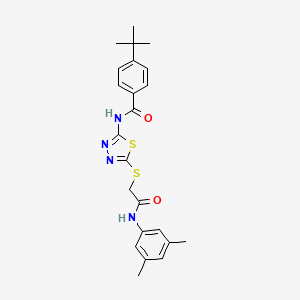
![3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2940450.png)
![N-[(3-chlorophenyl)(cyano)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2940451.png)
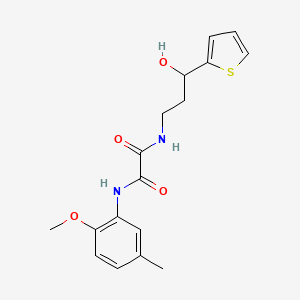
![5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2940453.png)
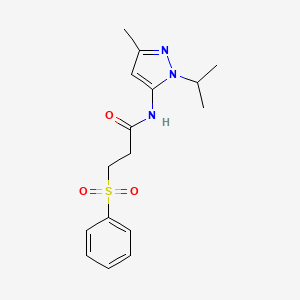
![N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2940456.png)
![3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2940457.png)
